molecular formula C13H14ClNO2 B058060 alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile CAS No. 55474-41-4

alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile

Cat. No. B058060
CAS RN: 55474-41-4
M. Wt: 251.71 g/mol
InChI Key: YZCAFLAEZJEYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction :The introduction to alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile involves its relevance in various chemical syntheses and applications. This compound is associated with the class of chemicals that are frequently utilized in the synthesis of polymers, pharmaceuticals, and fine chemicals due to their unique structural features.

Synthesis Analysis :The synthesis of related compounds involves various chemical reactions under specific conditions. For example, the anodic fluorination of 4-(p-chlorophenylthio)methyl-1,3-dioxolan-2-one leads to the formation of fluorinated products, which can be further processed into different chemical structures (Suzuki & Fuchigami, 2004). This demonstrates the versatile nature of chlorophenyl-dioxolane derivatives in chemical synthesis.

Molecular Structure Analysis :The molecular structure of such compounds has been elucidated using various spectroscopic methods. In particular, compounds similar to alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile have been characterized to determine their conformation and electronic structures. For instance, structural studies have been conducted on closely related compounds, revealing detailed insights into their molecular geometry and intramolecular interactions (Radwan et al., 2020).

Chemical Reactions and Properties :Chemical reactions involving chlorophenyl-dioxolane derivatives showcase a range of reactivities and chemical transformations. These include polymerization reactions, halogenation, and ring-opening reactions that lead to a variety of products with different properties. For example, the polymerization of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with vinyl monomers under specific conditions has been studied to understand the resulting copolymer structures (Morariu & Bercea, 2004).

Scientific Research Applications

Electrochemical Fluorination

Research by Suzuki and Fuchigami (2004) demonstrates the electrochemical fluorination of compounds related to alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile. This process efficiently produces fluorinated products that can be transformed into various other chemical compounds, highlighting the potential of electrochemical methods in manipulating the structure and properties of these chemicals for diverse applications (Suzuki & Fuchigami, 2004).

Synthesis of Ortho-Functionalized Acetophenone Derivatives

Lukács, Porcs-Makkay, and Simig (2003) explored the lithiation of dioxolanes similar to alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile. Their study focused on creating ortho-functionalized acetophenone derivatives, which are crucial in the synthesis of various pharmaceuticals and fine chemicals (Lukács et al., 2003).

Copolymer Synthesis and Characterization

Morariu and Bercea (2004) conducted research on the copolymerization of related dioxolanes with vinyl monomers. This study provides insights into the synthesis and structural investigation of polymers derived from dioxolane compounds, which can be valuable in material science and engineering (Morariu & Bercea, 2004).

Kinetics of Hemiorthoester Breakdown

Capon and Dosunmu (1984) studied the kinetics of the breakdown of hemiorthoesters derived from dioxolane compounds. Their research provides fundamental insights into the reaction mechanisms and kinetics of compounds structurally related to alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile, which is essential for understanding and controlling chemical reactions in various applications (Capon & Dosunmu, 1984).

Safety And Hazards

This information can be found in the compound’s Material Safety Data Sheet (MSDS), which includes information on toxicity, environmental impact, and handling instructions .

properties

IUPAC Name

2-(4-chlorophenyl)-2-(2-ethyl-1,3-dioxolan-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-2-13(16-7-8-17-13)12(9-15)10-3-5-11(14)6-4-10/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCAFLAEZJEYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCCO1)C(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970818
Record name (4-Chlorophenyl)(2-ethyl-1,3-dioxolan-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile

CAS RN

55474-41-4
Record name α-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55474-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055474414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Chlorophenyl)(2-ethyl-1,3-dioxolan-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(4-chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-(4-CHLOROPHENYL)-2-ETHYL-1,3-DIOXOLANE-2-ACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J73V5ELE7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
Reactant of Route 2
alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
Reactant of Route 3
alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
Reactant of Route 4
Reactant of Route 4
alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
Reactant of Route 5
Reactant of Route 5
alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
Reactant of Route 6
Reactant of Route 6
alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.